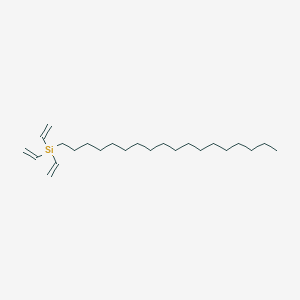
Ethyl 2-iodo-3-phenylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-iodo-3-phenylprop-2-enoate is an organic compound that belongs to the class of iodoalkenes It is characterized by the presence of an iodine atom attached to a carbon-carbon double bond, along with an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-iodo-3-phenylprop-2-enoate can be synthesized through the iodination of cinnamaldehyde. The process involves the reaction of cinnamaldehyde with molecular iodine in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product, 2-iodo-3-phenylprop-2-enal, is then subjected to olefination-dehydrohalogenation to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale iodination and subsequent esterification reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-iodo-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with this compound in the presence of a base.
Addition: Electrophiles like halogens or hydrogen halides can add across the double bond.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride can reduce the compound to its corresponding alcohol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while addition of hydrogen bromide can produce a bromoalkane.
Applications De Recherche Scientifique
Ethyl 2-iodo-3-phenylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of ethyl 2-iodo-3-phenylprop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The iodine atom and the double bond play crucial roles in its chemical behavior. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-cyano-3-phenylprop-2-enoate: Similar structure but with a cyano group instead of iodine.
Ethyl 3-phenylprop-2-enoate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Ethyl 2-nitro-3-phenylprop-2-enoate: Contains a nitro group, which affects its reactivity and applications.
Uniqueness
Ethyl 2-iodo-3-phenylprop-2-enoate is unique due to the presence of the iodine atom, which enhances its reactivity in substitution and addition reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Propriétés
Numéro CAS |
201221-74-1 |
|---|---|
Formule moléculaire |
C11H11IO2 |
Poids moléculaire |
302.11 g/mol |
Nom IUPAC |
ethyl 2-iodo-3-phenylprop-2-enoate |
InChI |
InChI=1S/C11H11IO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Clé InChI |
NVVFDHZCRHFSEH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CC1=CC=CC=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


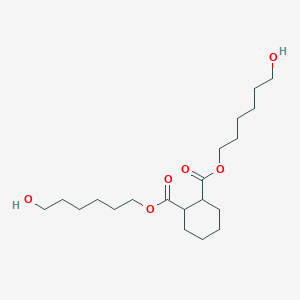
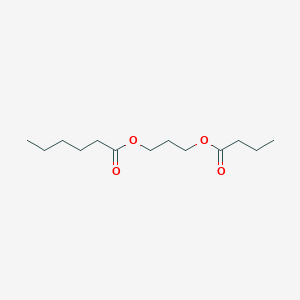
![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)benzaldehyde](/img/structure/B12579829.png)
![4-{4-[4-(Dodecyloxy)phenyl]buta-1,3-dien-1-YL}benzonitrile](/img/structure/B12579837.png)
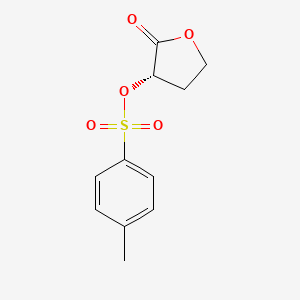
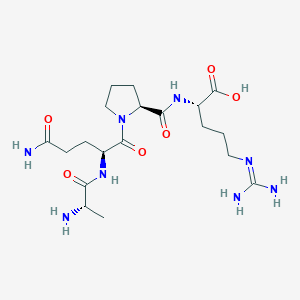
![Dimethyl [4-(2-methylthiophen-3-yl)-2-oxobutyl]phosphonate](/img/structure/B12579859.png)
![(Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane]](/img/structure/B12579862.png)
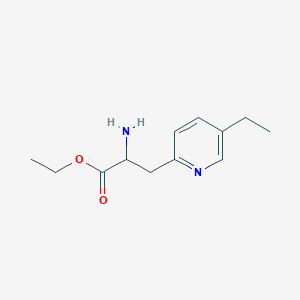
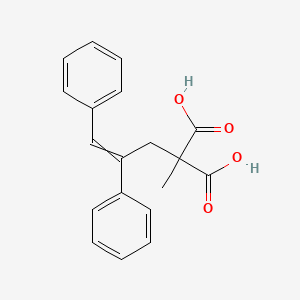

![3,5-dichloro-N-[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B12579905.png)
![1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one](/img/structure/B12579920.png)
